N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide
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Overview
Description
N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide is a chemical compound with a complex structure that includes both hydroxyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with 2,2-diphenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s activity in biological systems, affecting pathways such as signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-3-phenylpropyl)formamide: Similar structure but with a formamide group instead of the diphenylacetamide group.
Carbamic acid, N-(3-hydroxy-3-phenylpropyl)-, phenylmethyl ester: Contains a carbamate group instead of the diphenylacetamide group.
N-(3-hydroxy-3-phenylpropyl)-N-methylnitrous amide: Contains a nitrous amide group instead of the diphenylacetamide group.
Uniqueness
N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide is unique due to the presence of both hydroxyl and diphenylacetamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c25-21(18-10-4-1-5-11-18)16-17-24-23(26)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22,25H,16-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNPQFBLWPQCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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